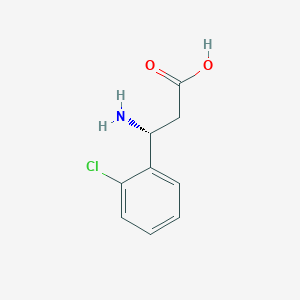

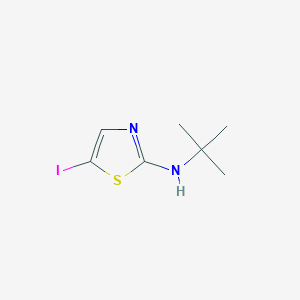

![molecular formula C20H19ClN2O3S B2376244 2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 536733-48-9](/img/structure/B2376244.png)

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, an ethoxyphenyl group, and a thiazole ring. The presence of these groups suggests that the compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a notable feature of this molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the chlorophenoxy group might undergo reactions with nucleophiles, and the thiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and ethoxy groups might affect its solubility in various solvents .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities :Several studies have highlighted the antimicrobial and antifungal properties of the compound's derivatives. Desai et al. (2008) synthesized derivatives and evaluated them for their antibacterial activity, finding moderate to good activity against both gram-positive and gram-negative bacteria. This indicates the potential use of the compound in developing new antimicrobial agents (Desai, Shah, Bhavsar, & Saxena, 2008). Parameshwarappa et al. (2009) further supported these findings by synthesizing thiazole substituted coumarins with antimicrobial and antifungal activities, implying that the compound's derivatives could serve as potential antimicrobial and antifungal agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Anticancer Activities :Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, identifying derivatives with high selectivity against human lung adenocarcinoma cells. This points to the potential of the compound's derivatives in developing targeted cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Inhibition and Antioxidant Properties :Koppireddi et al. (2014) synthesized derivatives and evaluated them for their α-glucosidase inhibitory activity, finding that certain derivatives showed very good inhibition. This suggests the compound's potential in managing diseases like diabetes through enzyme inhibition. Additionally, they synthesized derivatives exhibiting good antioxidant activity, pointing to their use in managing oxidative stress-related conditions (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-3-25-16-8-4-14(5-9-16)19-13(2)27-20(23-19)22-18(24)12-26-17-10-6-15(21)7-11-17/h4-11H,3,12H2,1-2H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOQPVNZXLZEOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)

![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2376174.png)

![2-[(3-bromobenzoyl)amino]ethyl N-phenylcarbamate](/img/structure/B2376175.png)

![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)

![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)